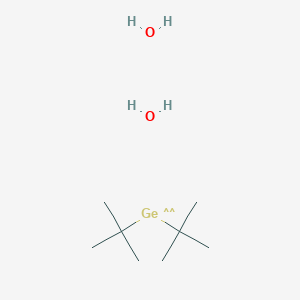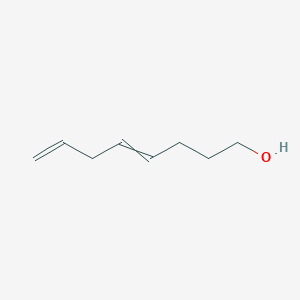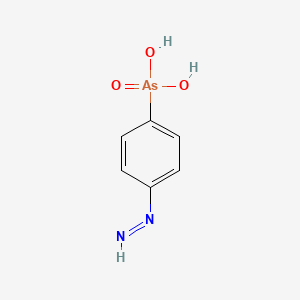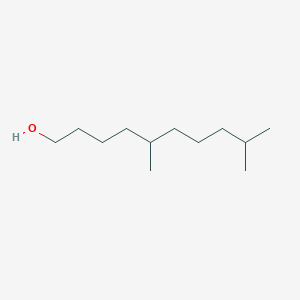
Di-tert-butyl-lambda~2~-germane--water (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl-lambda~2~-germane–water (1/2) is a chemical compound that consists of a germanium atom bonded to two tert-butyl groups and a water molecule in a 1:2 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl-lambda~2~-germane–water (1/2) typically involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The resulting di-tert-butyl-germane is then hydrolyzed with water to form the final compound.
Industrial Production Methods
Industrial production of di-tert-butyl-lambda~2~-germane–water (1/2) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl-lambda~2~-germane–water (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and tert-butyl alcohol.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Germanium dioxide and tert-butyl alcohol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various alkyl or aryl germanium compounds.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl-lambda~2~-germane–water (1/2) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of di-tert-butyl-lambda~2~-germane–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl-germane: Lacks the water molecule and has different reactivity.
Tetra-tert-butyl-germane: Contains four tert-butyl groups and exhibits different chemical properties.
Germanium tetrachloride: A precursor for the synthesis of di-tert-butyl-lambda~2~-germane–water (1/2).
Uniqueness
Di-tert-butyl-lambda~2~-germane–water (1/2) is unique due to its specific structure and the presence of both tert-butyl groups and a water molecule. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
85906-63-4 |
|---|---|
Molekularformel |
C8H22GeO2 |
Molekulargewicht |
222.89 g/mol |
InChI |
InChI=1S/C8H18Ge.2H2O/c1-7(2,3)9-8(4,5)6;;/h1-6H3;2*1H2 |
InChI-Schlüssel |
FVFIYXWRPJSUAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Ge]C(C)(C)C.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)


![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

